N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea
Overview
Description
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are one of the three diazines
Mechanism of Action
Target of Action
The primary target of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is SecA , a key component of the bacterial Sec-dependent secretion pathway . SecA ATPase is one of the essential components in the Sec machinery, which provides a major pathway to help protein translocation from the cytosol across or into the cytoplasmic membrane .
Mode of Action
This compound interacts with its target, SecA, by inhibiting its ATPase activity . This inhibition disrupts the Sec-dependent secretion pathway, which is crucial for bacterial survival .
Biochemical Pathways
The affected pathway is the Sec-dependent secretion pathway . This pathway is responsible for protein translocation from the cytosol across or into the cytoplasmic membrane . By inhibiting SecA, this compound disrupts this pathway, leading to downstream effects that include impaired bacterial survival .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of SecA ATPase and disruption of the Sec-dependent secretion pathway . This leads to impaired protein translocation, which is essential for bacterial survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea typically involves the cyclocondensation of ethyl acetoacetate and biguanide. The biguanide is prepared by ammoniation of cyanoguanidine . The reaction conditions often include the use of ammonium chloride and ethanol as solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting provides a basis for scaling up the production. The use of readily available starting materials like ethyl acetoacetate and cyanoguanidine makes it feasible for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with aliphatic amines to form corresponding acetamides.
Cyclocondensation Reactions: It reacts with benzaldehyde to form 2-amino-4-phenyl-4,6-dihydro-1(3)(9)H-pyrimido[1,2-a][1,3,5]triazin-6-one.
Common Reagents and Conditions
Aliphatic Amines: Used in substitution reactions to form acetamides.
Benzaldehyde: Used in cyclocondensation reactions to form triazine derivatives.
Major Products Formed
Acetamides: Formed from reactions with aliphatic amines.
Triazine Derivatives: Formed from reactions with benzaldehyde.
Scientific Research Applications
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea has several scientific research applications:
Chemistry: Used as a synthon for the construction of bioactive fused triazines.
Biology: Pyrimidine derivatives are components of nucleic acids and have potential biological activities.
Medicine: Modified pyrimidine nucleosides exhibit anticancer, antitubercular, and anti-HIV activities.
Industry: Used in the synthesis of functional supramolecular assemblies and materials.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-thiouracil: Used to obtain various S-alkyl derivatives with anticonvulsant activity.
2-Ureido-4[1H]-6-methyl-pyrimidinone (UPy): Used in the fabrication of functional supramolecular assemblies.
Uniqueness
N-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thiourea is unique due to its ability to form various bioactive fused triazines and its potential applications in multiple fields. Its structure allows for diverse chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-methyl-6-oxo-1H-pyrimidin-2-yl)thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4OS/c1-3-2-4(11)9-6(8-3)10-5(7)12/h2H,1H3,(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCAKQDBKKNOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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